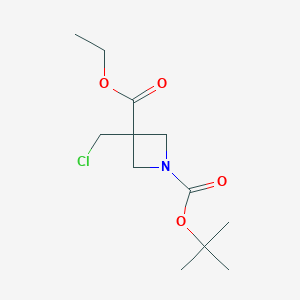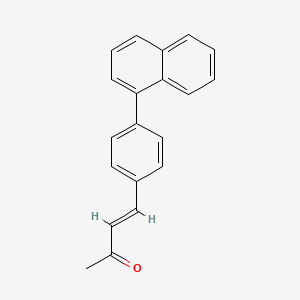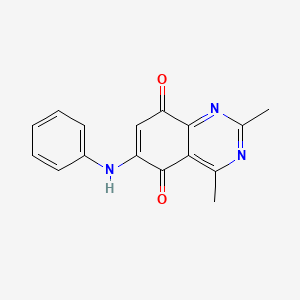
Coumarin, 3-nitro-4-piperidino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin, 3-nitro-4-piperidino-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-nitro-4-piperidino-, typically involves the nitration of coumarin followed by the introduction of the piperidino group. One common method is the nitration of coumarin using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position. The resulting 3-nitrocoumarin is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield Coumarin, 3-nitro-4-piperidino-.
Industrial Production Methods
Industrial production of Coumarin, 3-nitro-4-piperidino-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
化学反应分析
Types of Reactions
Coumarin, 3-nitro-4-piperidino-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced coumarin derivatives, and substituted coumarin derivatives, each with unique chemical and biological properties.
科学研究应用
Coumarin, 3-nitro-4-piperidino-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of fluorescent dyes and sensors due to its unique photophysical properties.
作用机制
The mechanism of action of Coumarin, 3-nitro-4-piperidino-, involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperidino group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound’s effects are mediated through pathways involved in oxidative stress, apoptosis, and cell cycle regulation.
相似化合物的比较
Similar Compounds
3-Nitrocoumarin: Lacks the piperidino group, resulting in different chemical and biological properties.
4-Piperidinocoumarin:
Coumarin: The parent compound, with a simpler structure and different biological activities.
Uniqueness
Coumarin, 3-nitro-4-piperidino-, is unique due to the presence of both the nitro and piperidino groups, which confer distinct chemical reactivity and biological activities. This combination enhances its potential as a versatile compound in various fields of research and industry.
属性
CAS 编号 |
38464-22-1 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC 名称 |
3-nitro-4-piperidin-1-ylchromen-2-one |
InChI |
InChI=1S/C14H14N2O4/c17-14-13(16(18)19)12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)20-14/h2-3,6-7H,1,4-5,8-9H2 |
InChI 键 |
DMELURZBMAWHKC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)



![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)



![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


